5-Fluoro-amb-pica

CB1 receptor binding Ki determination Synthetic cannabinoid pharmacology

5-Fluoro-amb-pica (CAS 1616253-26-9) is a critical analytical reference standard for forensic and pharmacological laboratories. Its unique methyl valinate head group confers an ultra-high CB1 affinity (Ki=1.24 nM) and functional potency (EC50=1.46 nM) that is >100-fold greater than structurally similar compounds like 5F-MMB-PICA. This extreme potency variation demands compound-specific procurement to ensure assay calibration accuracy and inter-study reproducibility. Ideal for LC-MS/MS method validation, in vivo CB1 pharmacology studies, and SCRA metabolite profiling. Ensure your research integrity by selecting the exact compound required.

Molecular Formula C20H27FN2O3
Molecular Weight 362.4 g/mol
CAS No. 1616253-26-9
Cat. No. B1148257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-amb-pica
CAS1616253-26-9
SynonymsN-[[1-(5-Fluoropentyl)-1H-indol-3-yl]carbonyl]-valine Methyl Ester
Molecular FormulaC20H27FN2O3
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
InChIInChI=1S/C20H27FN2O3/c1-14(2)18(20(25)26-3)22-19(24)16-13-23(12-8-4-7-11-21)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,18H,4,7-8,11-12H2,1-3H3,(H,22,24)
InChIKeyJFXASAFVUQVGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-amb-pica (5F-MDMB-PICA, MMB-2201): Procurement Specifications and Pharmacological Baseline


5-Fluoro-amb-pica (CAS 1616253-26-9), also known as 5F-MDMB-PICA, 5F-MMB-PICA, MMB-2201, and I-AMB, is an indole-3-carboxamide based synthetic cannabinoid receptor agonist (SCRA) [1]. The compound features a 5-fluoropentyl chain attached to an indole core and a methyl valinate head group . As a potent full agonist at cannabinoid type 1 (CB1) and type 2 (CB2) receptors, 5F-MDMB-PICA is primarily procured as an analytical reference standard for forensic toxicology, drug surveillance programs, and pharmacological research on emerging new psychoactive substances (NPS) [2].

Why In-Class 5F-Pentylindole SCRA Substitution Cannot Be Assumed: 5-Fluoro-amb-pica Differentiation


Within the class of 5F-pentylindole synthetic cannabinoid receptor agonists (SCRAs), minute structural modifications to the head group moiety produce profound and quantifiable differences in CB1 receptor affinity, functional potency, and in vivo pharmacological activity [1]. Compounds sharing the identical 5-fluoropentyl-indole scaffold cannot be considered interchangeable reference materials or research tools; subtle alterations in the amino acid-derived ester side chain yield >50-fold differences in binding affinity and >100-fold differences in functional potency in standardized assays [2]. Procurement selection based on structural class alone, without reference to compound-specific quantitative pharmacological data, introduces unacceptable variability in assay calibration and inter-study reproducibility.

Quantitative Evidence Guide for 5-Fluoro-amb-pica: Comparative Pharmacological and Analytical Differentiation


CB1 Receptor Affinity: 5-Fluoro-amb-pica vs 5F-Pentylindole Analog Comparator Set

In a direct head-to-head comparison of 5F-pentylindole SCRAs in mouse brain membranes, 5F-MDMB-PICA (5-Fluoro-amb-pica) exhibited the highest CB1 receptor affinity among all tested analogs. The compound displaced [3H]rimonabant binding with a Ki of 1.24 nM, representing a >50-fold higher affinity than 5F-SDB-006 (Ki = 74.7 nM) and approximately 15-fold higher affinity than 5F-MMB-PICA, which differs by only a single methyl group in the head group moiety [1].

CB1 receptor binding Ki determination Synthetic cannabinoid pharmacology Radioligand binding assay

CB1 Functional Potency: 5-Fluoro-amb-pica vs 5F-MMB-PICA Head-to-Head

In the [35S]GTPγS functional assay using mouse brain membranes, 5F-MDMB-PICA demonstrated an EC50 of 1.46 nM. The 3,3-dimethylbutanoate head group of 5F-MDMB-PICA engendered approximately 100-fold greater functional potency than the corresponding 3-methylbutanoate head group of 5F-MMB-PICA (EC50 = ~146 nM), despite only a ~15-fold difference in binding affinity [1]. This disparity indicates that functional potency is disproportionately sensitive to head group composition.

CB1 functional assay EC50 determination GTPγS binding Synthetic cannabinoid potency

In Vivo Potency: 5-Fluoro-amb-pica ED50 in Mouse Cannabinoid Triad

In C57BL/6J mice, 5F-MDMB-PICA produced dose-dependent cannabinoid-like effects across all three triad components. The ED50 values were 0.013 mg/kg for hypothermia, 0.022 mg/kg for catalepsy, and 0.024 mg/kg for analgesia [1]. Comparatively, the structurally similar 5F-CUMYL-PICA required higher doses to achieve equivalent effects, with ED50 values of 0.074 mg/kg (hypothermia), 0.062 mg/kg (catalepsy), and 0.059 mg/kg (analgesia), representing a 2.5- to 5.7-fold lower in vivo potency [1]. In vitro Ki and EC50 values were positively correlated with in vivo ED50 estimates [1].

In vivo pharmacology ED50 determination Cannabinoid triad Hypothermia Analgesia Catalepsy

Functional Activity Relative to 5F-APP-PICA: Cross-Class Potency Differential

While direct 5F-MDMB-PICA vs 5F-APP-PICA comparative data are not available in the same assay, cross-study analysis reveals that 5F-APP-PICA (PX 1, SRF-30) exhibits lower CB1 activity than AMB-FUBINACA based on EC50 and Emax in NanoLuc functional assays [1]. Given that 5F-MDMB-PICA falls within the same ultra-high potency tier as AMB-FUBINACA (EC50 range 0.45-36 nM for CB1 in FLIPR assays for this class) [2], 5F-APP-PICA represents a lower-potency alternative unsuitable for studies requiring high-efficacy SCRA reference standards.

CB1 receptor activity EC50 comparison SCRA potency ranking NanoLuc assay

Metabolic Stability: 5F-Pentylindole Scaffold Dehalogenation Pathway

The metabolism of 5F-MDMB-PICA involves several pathways including mono-hydroxylation, oxidative defluorination, and glucuronidation . Similar dehalogenation and further oxidation reactions have been reported as major metabolic pathways for 5F-AMB, THJ-2201, 5F-AB-PINACA, AM-2201, XLR-11, 5F-PB-22, 5F-CUMYL-PICA, 5F-AKB-48, and 5F-MDMB-PICA [1]. The 5-fluoropentyl chain of 5F-MDMB-PICA undergoes oxidative defluorination, producing distinct metabolites that serve as consumption markers. The complete metabolic profile of structurally related 5F-APP-PICA (12 metabolites identified in human hepatocytes) [2] suggests that 5F-MDMB-PICA likely produces a similarly complex metabolite panel, though the specific metabolite identity and relative abundance will differ based on head group composition.

Synthetic cannabinoid metabolism In vitro pharmacokinetics Oxidative defluorination Metabolite identification

Recommended Research and Forensic Application Scenarios for 5-Fluoro-amb-pica


Forensic Toxicology Reference Standard for High-Sensitivity CB1 Agonist Detection

5-Fluoro-amb-pica is ideally suited as a primary analytical reference standard for forensic toxicology laboratories conducting confirmatory analysis of synthetic cannabinoids in seized materials or biological specimens. The compound's ultra-high CB1 affinity (Ki = 1.24 nM) and functional potency (EC50 = 1.46 nM) [1] position it among the most potent 5F-pentylindole SCRAs, making it a critical reference for calibrating detection assays targeting high-potency NPS. Given the ~100-fold functional potency difference compared to 5F-MMB-PICA [1], procurement of the exact compound is essential for accurate method validation and quantification in LC-MS/MS and GC-MS workflows.

In Vivo Pharmacological Studies Requiring Potent and Reproducible Cannabinoid Effects

For researchers conducting in vivo cannabinoid pharmacology studies in rodent models, 5-Fluoro-amb-pica provides a highly potent and reliable SCRA tool compound. Its ED50 values of 0.013 mg/kg (hypothermia), 0.022 mg/kg (catalepsy), and 0.024 mg/kg (analgesia) in mice [1] demonstrate predictable, dose-dependent CB1-mediated effects. The positive correlation between in vitro Ki/EC50 and in vivo ED50 [1] supports its use in studies examining structure-activity relationships or CB1 receptor signaling mechanisms. The 2.5- to 5.7-fold greater in vivo potency versus 5F-CUMYL-PICA [1] should inform dose selection and precludes simple substitution.

Drug Metabolism and Pharmacokinetic (DMPK) Studies of Fluorinated SCRAs

5-Fluoro-amb-pica serves as a model compound for investigating the metabolic fate of 5-fluoropentyl-indole SCRAs in human and animal hepatocyte systems. Its metabolism proceeds via mono-hydroxylation, oxidative defluorination, and glucuronidation , producing a characteristic metabolite panel that informs biomarker development for SCRA consumption. The distinct head group composition yields a metabolite profile that differs from related compounds such as 5F-APP-PICA (12 metabolites) or AMB-FUBINACA (8 metabolites) [2], necessitating compound-specific metabolite standards for accurate identification in forensic urine analysis and clinical toxicology.

CB1 Receptor Pharmacological Profiling and Selectivity Studies

In receptor pharmacology laboratories profiling SCRA activity at CB1 and CB2 receptors, 5-Fluoro-amb-pica provides a high-potency reference agonist for assay validation and comparator studies. Within the class of valinate and tert-leucinate SCRAs, compounds demonstrate EC50 values spanning 0.45-36 nM at CB1 receptors in FLIPR membrane potential assays [3]. 5-Fluoro-amb-pica's position at the high-potency end of this range (1.46 nM in [35S]GTPγS assays) [1] makes it a benchmark for evaluating novel SCRAs or screening CB1 antagonists. The compound's head group-dependent pharmacology—where a single methyl group difference yields ~100-fold functional potency changes [1]—underscores the importance of procuring the exact compound for reproducible pharmacological studies.

Quote Request

Request a Quote for 5-Fluoro-amb-pica

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.